Ethanethioic acid, S-(cyclopropylmethyl) ester
Overview
Description
Ethanethioic acid, S-(cyclopropylmethyl) ester is a chemical compound with the molecular formula C7H12O2S and a molecular weight of 160.23 g/mol This compound is characterized by the presence of a cyclopropylmethyl group attached to the sulfur atom of ethanethioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(cyclopropylmethyl) ester typically involves the reaction of ethanethioic acid with cyclopropylmethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(cyclopropylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethanethioic acid, S-(cyclopropylmethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(cyclopropylmethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethioic acid, S-propyl ester: This compound has a similar structure but with a propyl group instead of a cyclopropylmethyl group.
Ethanethioic acid, S-(hydroxymethyl)cyclopropyl ester: This variant includes a hydroxymethyl group attached to the cyclopropyl ring.
Uniqueness
Ethanethioic acid, S-(cyclopropylmethyl) ester is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
S-(cyclopropylmethyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)8-4-6-2-3-6/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSNUWZSGVZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250101 | |
Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-10-5 | |
Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(cyclopropylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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